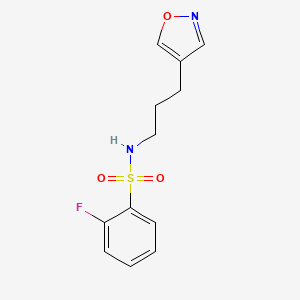

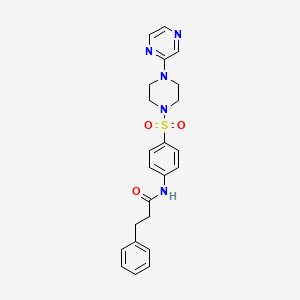

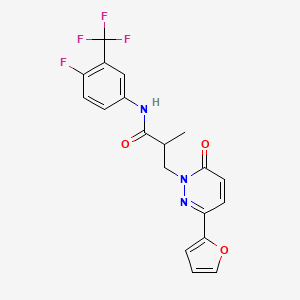

1-(2-(5-(1-羟乙基)噻吩-2-基)乙基)-3-(邻甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric elements it contains. Urea derivatives are known for their diverse biological activities, which can include enzyme inhibition and antitumor properties. The presence of a thiophene moiety and an o-tolyl group suggests potential interactions with biological targets, possibly through hydrophobic interactions or hydrogen bonding.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, similar compounds have been synthesized to optimize interactions with biological targets. For example, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to test the effect of different spacers on acetylcholinesterase inhibition . Although the exact synthesis of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is not detailed, it is likely that a similar approach was used, with careful selection of substituents to enhance biological activity.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their interaction with biological targets. The paper on 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea provides insights into the structural characteristics of a related compound, including its crystalline form and molecular dimensions . These structural details are important for understanding how such compounds might interact with enzymes or receptors at the molecular level.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the nucleophilicity or electrophilicity of the molecule. The papers do not provide specific reactions for the compound , but the synthesis and evaluation of similar compounds suggest that they are designed to interact with specific biological targets rather than undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the crystal structure and density of a related compound were determined, which can provide insights into its solubility and formulation considerations . The antiangiogenesis evaluation of another set of urea derivatives indicates that the physical properties of these compounds are conducive to biological activity .

Relevant Case Studies

The papers provided include case studies of urea derivatives with biological activities. The first paper discusses the antiacetylcholinesterase activity of a series of urea derivatives, which could be relevant for the treatment of diseases like Alzheimer's . The second paper describes the antitumor activity and molecular docking studies of a urea derivative, which could inform the design of anticancer agents . The third paper reports on the synthesis and antiangiogenesis evaluation of urea derivatives as VEGFR-2 tyrosine kinase inhibitors, which could have implications for cancer therapy . These case studies demonstrate the potential therapeutic applications of urea derivatives, including the compound of interest.

科学研究应用

尿素衍生物的合成和生化评价一项关于一系列柔性 1-(2-氨基乙氧基)-3-芳基(邻)酰(硫)脲的合成和评估的研究揭示了它们作为新型乙酰胆碱酯酶抑制剂的潜力。这项研究旨在优化药效基团之间的间隔长度,表明化合物的柔性和它们对乙酰胆碱酯酶的高抑制活性,这对于开发治疗阿尔茨海默病等疾病至关重要 (Vidaluc et al., 1995)。

化学合成技术另一项研究展示了使用乙基 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸酯介导的 Lossen 重排来合成羧酸中的尿素。这种方法提供了一种无外消旋、单罐合成方法,在较温和的条件下显示出良好的产率,突出了尿素合成的一种高效且环保的途径 (Thalluri et al., 2014)。

对神经系统疾病的拮抗作用对 3-苯基/乙基-2-硫代-2,3-二氢噻唑并[4,5-d]嘧啶-7-基脲和硫脲衍生物的研究表明,在戊氟苯甲基酯诱导的小鼠僵直中具有显着的抗帕金森活性。这项研究强调了这些化合物潜在的神经保护特性,为帕金森病的治疗提出了一个有希望的途径 (Azam et al., 2009)。

属性

IUPAC Name |

1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-5-3-4-6-14(11)18-16(20)17-10-9-13-7-8-15(21-13)12(2)19/h3-8,12,19H,9-10H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFSZNNWPACVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)